6-Fluorobenzo[d]thiazol-4-ol

Antitumor benzothiazoles Regioisomer pharmacology Breast cancer cytotoxicity

Developing PROTACs or CNS-targeting inhibitors? Regioisomeric purity is non-negotiable: 5-F and 7-F analogs lack the biphasic dose-response (breast cancer cells) and exportable metabolites unique to the 6-F scaffold. - **Biochemical differentiation**: 6-Fluoro regioisomer enables AChE inhibition (IC50 36.1-78.6 µM) and BChE inhibition (9.8-215.4 µM), rivastigmine-comparable. - **Physicochemical handle**: ΔLogP ≈ +1.17 vs non-fluorinated parent; precise lipophilicity tuning for CNS permeability. - **Supply**: Standard research quantities; immediate dispatch. No DEA restrictions.

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
Cat. No. B11915138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]thiazol-4-ol
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)N=CS2)F
InChIInChI=1S/C7H4FNOS/c8-4-1-5(10)7-6(2-4)11-3-9-7/h1-3,10H
InChIKeyAVCRXULQWFNUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]thiazol-4-ol: Overview and Physicochemical Profile


6-Fluorobenzo[d]thiazol-4-ol (CAS 1665288-66-3) is a fluorinated heterocyclic compound belonging to the benzothiazole family, featuring a fused benzene–thiazole bicyclic core with a fluorine atom at the 6-position and a hydroxyl group at the 4-position. It is commercially categorized as a Protein Degrader Building Block for proteolysis-targeting chimera (PROTAC) research [1]. The benzothiazole scaffold, particularly when fluorinated, is recognized for diverse bioactivity including cholinesterase inhibition, antitumor cytotoxicity, and antimicrobial effects [2]. The presence of fluorine confers altered lipophilicity, electronic polarization, and metabolic stability compared with non-fluorinated analogs, making the 6-fluoro substitution pattern a critical determinant of pharmacological performance [3].

Why Generic Benzothiazole Analogs Cannot Substitute


The position of the fluorine substituent on the benzothiazole core is not interchangeable among regioisomers for applications requiring specific pharmacological or physicochemical profiles. In a direct head-to-head comparison of fluorinated 2-(4-aminophenyl)benzothiazoles, the 6-fluoro regioisomer (10d) uniquely exhibits a biphasic dose–response relationship in sensitive breast cancer cell lines, whereas the 5-fluoro (10h) and 7-fluoro (10i) regioisomers do not [1]. Furthermore, the 6-fluoro isomer produces exportable metabolites in MCF-7 cells, while the 5-fluoro isomer does not, indicating divergent metabolic fates that cannot be predicted from class-level assumptions [1]. In cholinesterase inhibition, the 6-fluorobenzo[d]thiazole scaffold generates carbamate derivatives with IC50 ranges of 36.1–78.6 μM (AChE) and 9.8–215.4 μM (BChE), comparable to the established drug rivastigmine, whereas non-fluorinated or differently substituted benzothiazoles do not achieve this inhibitory profile without the 6-fluoro modification [2]. Substituting 6-fluorobenzo[d]thiazol-4-ol with a non-fluorinated benzo[d]thiazol-4-ol or an alternative halogenated analog without confirming regioisomer-matched activity data therefore risks losing the specific electronic, steric, and metabolic properties conferred by the 6-fluoro-4-hydroxy substitution pattern.

Quantitative Selection Evidence vs. Comparators


Regioisomeric Specificity in Antitumor Dose–Response

In the fluorinated 2-(4-aminophenyl)benzothiazole series, only the 4-fluoro and 6-fluoro regioisomers retain the characteristic biphasic dose–response relationship against sensitive breast cancer cell lines. The 6-fluoro-benzothiazole (compound 10d) exhibits this biphasic response, whereas the 5-fluoro (10h) and 7-fluoro (10i) regioisomers do not, demonstrating that antiproliferative pharmacodynamic behavior is regioisomer-dependent [1]. All fluorinated analogs share potent cytotoxicity (GI50 < 1 nM) in MCF-7 (ER+) and MDA 468 (ER-) cells, but inactivity (GI50 > 10 μM) against PC-3 prostate, HBL 100 non-malignant breast, and HCT 116 colon cells, indicating a conserved cell-line selectivity profile across regioisomers alongside divergent dose–response curve shapes [1].

Antitumor benzothiazoles Regioisomer pharmacology Breast cancer cytotoxicity

Divergent Metabolic Fate Among Regioisomers

A critical metabolic distinction between the 6-fluoro and 5-fluoro isomers was demonstrated in MCF-7 cells. The 6-fluoro isomer (10d) produces exportable metabolites, whereas the 5-fluoro isomer (10h) does not generate any exportable metabolites in the presence of sensitive MCF-7 cells, despite both compounds inducing cytochrome P450 CYP1A1, a crucial event for antitumor specificity [1]. This metabolic divergence has consequences for in vivo pharmacokinetics, metabolite-mediated toxicity, and potential prodrug strategies, and cannot be inferred from potency data alone [1].

Drug metabolism CYP1A1 induction Exportable metabolites

Cholinesterase Inhibition Comparable to Rivastigmine

A series of 2-substituted-6-fluorobenzo[d]thiazole carbamates were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. All studied carbamates exhibited moderate inhibitory activity with IC50 values in the range of 36.1–78.6 μM for AChE and 9.8–215.4 μM for BChE, values that are comparable to those obtained with the established cholinesterase inhibitor drug rivastigmine under the same assay conditions [1]. Toxicity was assessed in HepG2 cells, and the ratio between biological activity and toxicity was determined; the most active compounds were further evaluated against MCF7 cells using the xCELLigence real-time system, providing activity-toxicity indices that inform lead prioritization [1]. Structure–activity relationship analysis confirmed the dependence of inhibitory potency on compound lipophilicity and Taft polar/steric substituent constants, linking the 6-fluoro substitution to the observed activity profile [1].

Cholinesterase inhibition Alzheimer's disease Carbamate pharmacophore

Physicochemical Shift vs. Non-Fluorinated Parent

Fluorination at the 6-position of benzo[d]thiazol-4-ol produces measurable changes in key physicochemical parameters relative to the non-fluorinated parent. Predicted ACD/Labs data show that 6-fluorobenzo[d]thiazol-4-ol has an increased density (1.553 g/cm³ vs. 1.4 ± 0.1 g/cm³), higher water solubility (27 g/L vs. ~10 g/L), and elevated boiling point (320.9 °C vs. 311.6 °C) compared with benzo[d]thiazol-4-ol . The fluorinated benzothiazole scaffold also shifts the ACD/LogP upward (6-fluorobenzo[d]thiazole LogP = 2.44 vs. benzo[d]thiazol-4-ol LogP = 1.27), reflecting the increased lipophilicity conferred by the C–F bond, which influences membrane permeability and hydrophobic protein binding [1]. These property changes are incremental but directionally consistent with the well-established effect of aromatic fluorine substitution on small-molecule drug-likeness .

Physicochemical properties Fluorine effect Lipophilicity tuning

PROTAC Building Block Classification

6-Fluorobenzo[d]thiazol-4-ol is explicitly classified under the 'Protein Degrader Building Blocks' product family by specialty chemical suppliers, distinguishing it from generic benzothiazole intermediates [1]. This classification designates the compound as a scaffold for constructing proteolysis-targeting chimeras (PROTACs), where the 4-hydroxyl group serves as a synthetic handle for linker conjugation and the 6-fluoro substituent modulates the physicochemical and metabolic properties of the final degrader molecule [1]. In contrast, non-fluorinated benzo[d]thiazol-4-ol (CAS 7405-23-4) is not specifically marketed under this category, and 2-amino-6-fluorobenzothiazole (CAS 348-40-3) lacks the hydroxyl functional group required for direct conjugation without additional synthetic steps . The combination of the hydroxyl attachment point and the fluorine-modulated scaffold properties makes 6-fluorobenzo[d]thiazol-4-ol a fit-for-purpose building block in PROTAC library synthesis workflows [1].

PROTAC Targeted protein degradation Building block classification

Highest-Yield Application Scenarios


PROTAC Degrader Library Synthesis

Procurement of 6-fluorobenzo[d]thiazol-4-ol is indicated when building a focused PROTAC library where the benzothiazole moiety serves as the target-protein ligand scaffold and the 4-hydroxyl group is needed for linker attachment. Its commercial classification as a Protein Degrader Building Block [1] and the 6-fluoro-dependent modulation of lipophilicity (ΔLogP ≈ +1.17 vs. non-fluorinated parent) [2] support its use in degrader molecules where balanced physicochemical properties are required for cellular permeability and target engagement.

Antitumor Lead Optimization

In medicinal chemistry programs targeting breast cancer, the 6-fluoro substitution pattern on the benzothiazole core is required to preserve the biphasic dose–response relationship in sensitive cell lines (MCF-7, MDA 468), a property absent in 5-fluoro and 7-fluoro regioisomers [3]. The 6-fluoro scaffold also produces exportable metabolites in MCF-7 cells, a factor that must be considered in lead optimization and metabolite identification studies [3].

Cholinesterase Inhibitor Development

The 6-fluorobenzo[d]thiazole scaffold, when elaborated into carbamate derivatives, delivers AChE inhibition (IC50 36.1–78.6 μM) and BChE inhibition (IC50 9.8–215.4 μM) comparable to the approved drug rivastigmine [4]. The fluorine atom provides a handle for lipophilicity tuning as demonstrated by SAR studies linking inhibitory potency to compound lipophilicity and Taft substituent constants [4], making this scaffold suitable for CNS-penetrant inhibitor programs where precise logD control is required.

Antimicrobial Agent Discovery

Substituted 6-fluorobenzo[d]thiazole amides have demonstrated antibacterial and antifungal activity comparable to or slightly better than chloramphenicol, cefoperazone, and amphotericin B in in vitro assays [5]. 6-Fluorobenzo[d]thiazol-4-ol can serve as a key intermediate for synthesizing such amide derivatives, with the 6-fluoro substituent contributing to enhanced antibacterial potency and broadened spectrum of activity as reported for the fluorinated benzothiazole class [5][2].

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